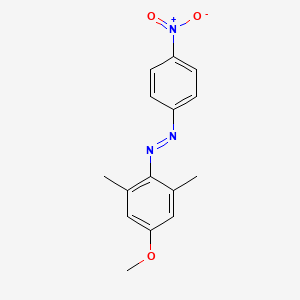
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxy group and two methyl groups on one phenyl ring, and a nitro group on the other phenyl ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine, such as 4-methoxy-2,6-dimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-nitroaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Reduction: (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene.
Oxidation: (E)-1-(4-Carboxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-chlorophenyl)diazene: Contains a chlorine atom instead of a nitro group, which can influence its reactivity and applications.
Uniqueness
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
85785-30-4 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H15N3O3/c1-10-8-14(21-3)9-11(2)15(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3 |
InChI Key |
LLSGXEXSRGGFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















